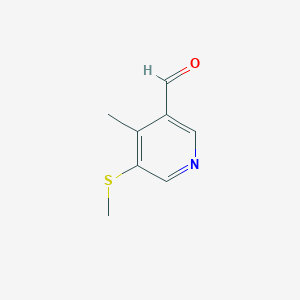

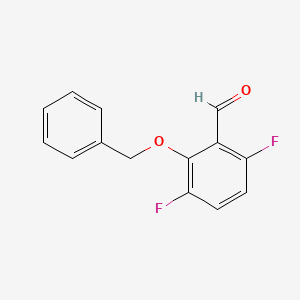

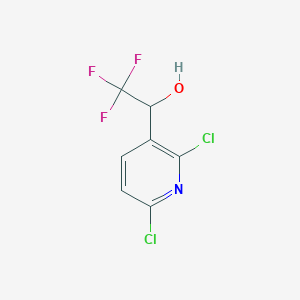

(2-(Benzyloxy)-4,5-difluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photophysics Applications

The study of photophysical properties of fluorophenyl benzoxazoles, including derivatives related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, highlights the impact of solvent polarity on emission intensity, offering insights into the design of materials with tailored optical properties for applications such as fluorescent markers or sensors (Tanaka & Komiya, 2002).

Organic Synthesis and Catalysis

Methanol has been utilized as a clean and efficient H-transfer reactant for the carbonyl reduction of aromatic aldehydes and aryl ketones, showcasing a novel application in organic synthesis with minimal by-product formation (Pasini et al., 2014). Additionally, benzyl alcohol derivatives have been explored for the synthesis of antitubercular compounds, demonstrating the versatility of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in medicinal chemistry (Bisht et al., 2010).

Nanomaterials Synthesis

The synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol as reducing and stabilizing agents underline the compound's potential in nanotechnology, particularly for developing new materials with specific electronic or catalytic properties (Pushpanathan & Kumar, 2014).

Antitubercular Activity

Compounds derived from benzyl alcohols, including those structurally similar to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, have shown significant antitubercular activity, indicating their potential as lead compounds in the development of new treatments for tuberculosis (Bisht et al., 2010).

Green Chemistry and Catalysis

The role of methanol in the synthesis and catalysis of benzyl compounds, including the environmentally friendly hydrogenolysis of benzylic compounds, demonstrates the compound's relevance in sustainable chemistry practices (Lin et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could participate in the formation of carbon-carbon bonds . The reaction involves the transfer of a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . The exact mode of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in these reactions would depend on its specific chemical properties and the reaction conditions.

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation

Pharmacokinetics

A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration

Result of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, but the specific effects would depend on the reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of (2-(Benzyloxy)-4,5-difluorophenyl)methanol could be influenced by various environmental factors. For example, the success of Suzuki–Miyaura cross-coupling reactions depends on factors such as the reaction temperature, the presence of a suitable catalyst, and the properties of the organoboron reagent . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

Eigenschaften

IUPAC Name |

(4,5-difluoro-2-phenylmethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWMNAXNXJNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)-4,5-difluorophenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)